
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22FN7O and its molecular weight is 419.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the realm of pharmacology and medicinal chemistry. This compound features a unique structural configuration that includes a piperidine moiety, a pyrazole ring, and a fluorophenyl group, which may contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure suggests potential for various biological interactions due to the presence of multiple functional groups that can engage in specific receptor binding and enzyme inhibition.
Pharmacological Mechanisms
Research indicates that this compound may act as an antagonist at certain receptors, particularly muscarinic receptors, which are implicated in various neurological disorders. Specifically, it has shown potential as an antagonist of muscarinic receptor 4 (M4), leading to altered neurological signaling pathways. This interaction is significant for therapeutic applications targeting conditions such as Alzheimer's disease and schizophrenia.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition of checkpoint kinase 1 (CHK1), a critical regulator in the DNA damage response pathway. The compound has been shown to possess an IC50 value of less than 10 nM for CHK1 inhibition, indicating high potency . This activity suggests its potential role as an antitumor agent, particularly in enhancing the efficacy of DNA-damaging chemotherapeutics .
Case Studies
Several studies have explored the biological activity of similar compounds within the same chemical family. For instance:
- CHK1 Inhibition : A study on structurally related compounds demonstrated that modifications to the piperidine and pyrazole structures significantly influenced their selectivity and potency against CHK1. The findings indicated that specific substitutions could enhance cellular efficacy while minimizing off-target effects .
- Neurological Disorders : Another investigation focused on the interaction of similar compounds with muscarinic receptors, highlighting their potential in treating cognitive impairments associated with neurodegenerative diseases.
Data Tables
Compound Name | Target Receptor | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
N-(...) | CHK1 | <10 | >400 (CHK1/CHK2) |
N-(...) | Muscarinic M4 | Not Specified | Not Specified |
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Pharmacological Potential
- The compound has been synthesized for research purposes and shows promise in targeting various biological pathways, particularly in the field of neurology and oncology . Its structure suggests potential interactions with receptors involved in neurological signaling, specifically muscarinic receptors, which are implicated in several neurological disorders.
-
Anti-inflammatory Activity
- Preliminary studies indicate that modifications of similar compounds exhibit anti-inflammatory properties through inhibition of enzymes such as 5-lipoxygenase . This suggests that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may also possess similar activities that warrant further exploration .
-
Cancer Research
- The compound's structural characteristics may allow it to act as an anticancer agent by interacting with specific molecular targets within cancer cells. Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key considerations include:
- Reaction Conditions : Temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
- Chemical Reactions : The compound can undergo various chemical modifications to enhance its biological activity or improve solubility. Common reagents include oxidizing agents and nucleophiles for substitution reactions.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally similar to this compound:
Eigenschaften
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-29-20(12-18(28-29)16-2-4-17(23)5-3-16)22(31)27-14-15-6-10-30(11-7-15)21-19(13-24)25-8-9-26-21/h2-5,8-9,12,15H,6-7,10-11,14H2,1H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGATYHZXJJUPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.